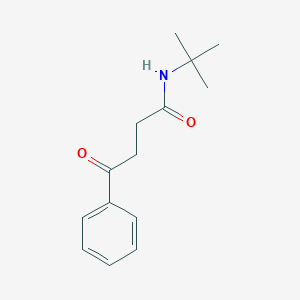

N-(tert-butyl)-4-oxo-4-phenylbutanamide

説明

N-(tert-butyl)-4-oxo-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a tert-butyl group and a 4-oxo-4-phenyl moiety. The tert-butyl group enhances steric bulk and metabolic stability, while the 4-oxo-4-phenyl moiety may contribute to π-π interactions in biological targets .

特性

分子式 |

C14H19NO2 |

|---|---|

分子量 |

233.31 g/mol |

IUPAC名 |

N-tert-butyl-4-oxo-4-phenylbutanamide |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)15-13(17)10-9-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) |

InChIキー |

BOVWBFSNTINPOS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)CCC(=O)C1=CC=CC=C1 |

正規SMILES |

CC(C)(C)NC(=O)CCC(=O)C1=CC=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares N-(tert-butyl)-4-oxo-4-phenylbutanamide with three classes of related compounds based on functional groups and applications:

Tert-butyl-substituted Amides

Compounds bearing tert-butyl groups share enhanced lipophilicity and resistance to enzymatic degradation. For example:

- (3S,4aS,8aS)-N-(tert-butyl)-2-[(2S,3S)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-(phenylthio)butyl]perhydroisoquinoline-3-carboxamide (): This complex molecule, while structurally distinct, demonstrates how tert-butyl substitution stabilizes carboxamide derivatives in pharmaceutical contexts. Unlike this compound, it includes a perhydroisoquinoline core, which may confer rigidity and target specificity.

- tert-Butyl 3-[N-(tert-butoxycarbonyl)-methylamino]-4-methoxyimino-3-methyl-piperidine-1-carboxylate (): This compound highlights the role of tert-butyl groups in protecting reactive sites during synthesis. Its oxime geometry (E-configuration) and chair conformation in the piperidine ring contrast with the planar 4-oxo-4-phenyl group in the target compound.

Butanamide Derivatives

Butanamide moieties are common in anti-inflammatory and kinase inhibitor agents:

- 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide (): This derivative features a benzoxazole ring linked to the butanamide chain. The reported anti-inflammatory activity (via LPS-induced inflammation inhibition) suggests that structural analogs of this compound may similarly modulate inflammatory pathways.

N-Pyrazolylimine Derivatives

The synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine () highlights tert-butyl-substituted pyrazole intermediates.

Key Research Findings and Limitations

- Synthetic Advantages : The target compound’s tert-butyl group likely simplifies purification (via increased crystallinity) and improves metabolic stability, as seen in and .

- Structural Trade-offs: The 4-oxo group may reduce solubility compared to amino-substituted analogs, limiting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。